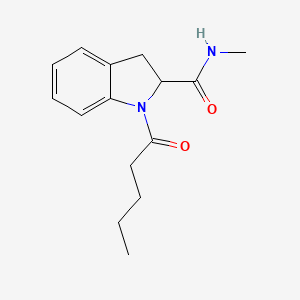

N-methyl-1-pentanoylindoline-2-carboxamide

Description

N-methyl-1-pentanoylindoline-2-carboxamide is a synthetic compound belonging to the indole derivative family Indole derivatives are significant due to their wide range of biological activities and applications in medicinal chemistry

Properties

IUPAC Name |

N-methyl-1-pentanoyl-2,3-dihydroindole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O2/c1-3-4-9-14(18)17-12-8-6-5-7-11(12)10-13(17)15(19)16-2/h5-8,13H,3-4,9-10H2,1-2H3,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZFRUQMBUBAQSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)N1C(CC2=CC=CC=C21)C(=O)NC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-pentanoylindoline-2-carboxamide typically involves the following steps:

Formation of Indoline Core: The indoline core can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions.

N-Methylation: The indoline core is then methylated using methyl iodide in the presence of a base such as potassium carbonate.

Pentanoylation: The final step involves the acylation of the N-methylindoline with pentanoyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of N-methyl-1-pentanoylindoline-2-carboxamide follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-pentanoylindoline-2-carboxamide undergoes various chemical reactions, including:

Reduction: Reduction reactions using lithium aluminum hydride can convert the compound into its corresponding alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Electrophilic reagents like halogens or nitro groups in the presence of a catalyst.

Major Products

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Halogenated or nitro-substituted indole derivatives.

Scientific Research Applications

N-methyl-1-pentanoylindoline-2-carboxamide has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential as an antiviral and antimicrobial agent.

Medicine: Investigated for its anticancer properties and ability to inhibit specific enzymes.

Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-methyl-1-pentanoylindoline-2-carboxamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

- N-methyl-1-butanoylindoline-2-carboxamide

- N-methyl-1-hexanoylindoline-2-carboxamide

- N-methyl-1-propanoylindoline-2-carboxamide

Uniqueness

N-methyl-1-pentanoylindoline-2-carboxamide is unique due to its specific chain length, which influences its biological activity and chemical reactivity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties .

Biological Activity

N-methyl-1-pentanoylindoline-2-carboxamide is a compound of increasing interest in pharmacological research due to its potential biological activities. This article will delve into the biological activity of this compound, including its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

N-methyl-1-pentanoylindoline-2-carboxamide belongs to a class of compounds that exhibit diverse biological activities. The presence of the N-methyl group is significant as it often influences the conformation and biological interactions of the molecule. Research has shown that the incorporation of an N-methyl moiety can control the conformation of related macrocyclic compounds, which in turn impacts their cytotoxicity and binding affinity for target proteins such as heat-shock protein 90 (Hsp90) .

The biological activity of N-methyl-1-pentanoylindoline-2-carboxamide can be attributed to several mechanisms:

- Anti-inflammatory Activity : Similar compounds have demonstrated significant inhibition of nitric oxide (NO) production in macrophages, indicating potential anti-inflammatory properties. For instance, diarylpentanoids with similar structural features showed IC50 values ranging from 10.24 to 35.3 µM in NO inhibition assays .

- Cytotoxic Effects : The N-methyl group may enhance the cytotoxicity of the compound by altering its interaction with cellular targets. In studies involving macrocyclic peptides, variations in the placement of N-methyl groups significantly affected their binding affinities and cytotoxic profiles .

Biological Activity Data Table

Case Study 1: Anti-inflammatory Effects

In a study evaluating various diarylpentanoids, compounds similar to N-methyl-1-pentanoylindoline-2-carboxamide were assessed for their ability to inhibit NO production in RAW 264.7 macrophages. The results indicated that certain structural modifications, including the presence of hydroxyl groups, significantly enhanced anti-inflammatory activity. This suggests that N-methyl-1-pentanoylindoline-2-carboxamide may also exhibit similar effects depending on its specific structural features.

Case Study 2: Cytotoxicity Profiles

Research on cyclic peptides incorporating N-methyl groups highlighted their variable cytotoxic effects against cancer cell lines. The study demonstrated that specific conformational changes induced by the N-methyl substitution could lead to enhanced binding affinities for oncogenic targets, thereby increasing cytotoxicity . This finding underscores the potential therapeutic applications of N-methyl-1-pentanoylindoline-2-carboxamide in oncology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.